molecular formula C24H25N3O5 B11404996 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11404996
M. Wt: 435.5 g/mol
InChI Key: SXUIZKXFOBXLQA-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and multiple ethoxy and methyl groups

Preparation Methods

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with an appropriate nitrile or carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of Ethoxy and Methyl Groups: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: This compound has a similar structure but with a different substitution pattern on the benzofuran ring.

    2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: This compound has a chloro and methyl substitution on the phenoxy group, leading to different chemical and biological properties.

    N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide: This compound has a different substitution pattern on the phenoxy group, affecting its reactivity and applications.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H25N3O5/c1-6-29-18-11-9-16(12-19(18)30-7-2)20-23(27-32-26-20)25-24(28)22-15(5)17-10-8-13(3)14(4)21(17)31-22/h8-12H,6-7H2,1-5H3,(H,25,27,28)

InChI Key

SXUIZKXFOBXLQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C)OCC

Origin of Product

United States

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